molecular formula C15H15NO3 B2617505 N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine CAS No. 416863-67-7

N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine

Cat. No.: B2617505
CAS No.: 416863-67-7
M. Wt: 257.289
InChI Key: AYCUTXDFVBPILW-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine ( 416863-67-7) is a chemical compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . This research chemical features a benzo[d][1,3]dioxole (1,3-benzodioxole) core, a privileged scaffold in medicinal chemistry known for its metabolic stability and ability to engage in π-π interactions, linked to a 4-methoxybenzyl group via an amine bridge . The 1,3-benzodioxole moiety is of significant scientific interest due to its structural properties, including a puckered five-membered ring influenced by the anomeric effect of the O-C-O linkage . Compounds based on the 1,3-benzodioxole structure have demonstrated substantial research value in plant science as novel auxin receptor agonists. Specifically, related N-(benzo[d][1,3]dioxol-5-yl) derivatives have been shown to exhibit excellent root growth-promoting activity in plant models like Arabidopsis thaliana and Oryza sativa by enhancing root-related signaling responses, functioning through the TIR1 (Transport Inhibitor Response 1) auxin receptor pathway . This mechanism suggests potential applications in developing plant growth regulators to improve crop root systems. In pharmaceutical research, the 1,3-benzodioxole scaffold is a key structural component in various bioactive molecules and has been investigated in the design of compounds for multiple therapeutic areas, underscoring its utility as a versatile building block in drug discovery . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-17-13-5-2-11(3-6-13)9-16-12-4-7-14-15(8-12)19-10-18-14/h2-8,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCUTXDFVBPILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with 4-methoxybenzylamine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the benzyl group, aromatic core modifications, and functional group replacements. Below is a detailed comparison based on synthesis, physicochemical properties, and biological relevance.

Substituent Variations on the Benzyl Group
Compound Name Substituent on Benzyl Group Synthesis Method Yield Melting Point (°C) Key Spectral Data (NMR/HRMS) Biological Activity Reference
N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine 4-OCH₃ Condensation of benzo[d][1,3]dioxol-5-amine with 4-methoxybenzaldehyde 72% 107–108 1H NMR (CDCl₃): δ 8.30 (s, 1H), 3.79 (s, 3H) Not reported
N-(2-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine 2-OCH₃ Similar condensation with 2-methoxybenzaldehyde 65% 98–100 1H NMR: δ 6.74 (d, J=8.3 Hz, 1H), 3.82 (s, 3H) Antifungal activity (MIC: 8 µg/mL)
N-(4-Fluorobenzyl)benzo[d][1,3]dioxol-5-amine 4-F Reaction with 4-fluorobenzaldehyde 68% 102–104 19F NMR: δ -115.2 Serotonin receptor modulation
N-Ethylbenzo[d][1,3]dioxol-5-amine Ethyl (no benzyl) Alkylation of benzo[d][1,3]dioxol-5-amine with ethyl bromide 85% 82–84 HRMS: m/z 180.1023 [M+H]+ Dopamine agonist activity

Key Observations :

  • Stereochemical Impact : Ortho-substituted analogs (e.g., 2-methoxy) exhibit lower melting points, likely due to reduced crystallinity from steric hindrance .
Core Modifications and Functional Group Replacements
Compound Name Core Modification Functional Group Synthesis Highlights Key Findings Reference
N-(4-Methoxybenzyl)-6-nitrobenzo[d][1,3]dioxole-5-carboxamide (MDC) Nitro-substituted benzo[d][1,3]dioxole Amide Suzuki coupling, Boc deprotection SC-XRD confirms monoclinic structure; DFT energy gap: 3.54 eV
N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-nitrophenyl)thio)benzamide (15d) Thioether-linked benzamide Amide Acid-amine coupling (87% yield) HIV-1 Vif inhibition (IC₅₀: 0.8 µM)
N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine Alkyl chain extension Tertiary amine Reductive amination Enhanced blood-brain barrier penetration

Key Observations :

  • Bioactivity : Introduction of electron-withdrawing groups (e.g., nitro in MDC) or thioether linkages (e.g., 15d) enhances target specificity, particularly in antiviral applications .
  • Solubility : Alkyl chain extensions (e.g., 3-ethoxypropyl) improve lipophilicity, critical for CNS-targeting drugs .

Data Tables Summarizing Key Comparisons

Table 1: Physicochemical Properties
Compound Molecular Formula Molecular Weight LogP Water Solubility (mg/mL)
This compound C₁₅H₁₅NO₃ 257.29 2.8 0.12
N-(2-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine C₁₅H₁₅NO₃ 257.29 2.6 0.15
MDC C₁₆H₁₄N₂O₅ 314.29 3.1 0.07

Biological Activity

N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • A benzo[d][1,3]dioxole moiety.
  • A methoxybenzyl group attached to the nitrogen atom.

This structural configuration contributes to its lipophilicity and potential biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological properties:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit the proliferation of various cancer cell lines. For instance, its effects on breast cancer (MDA-MB-231), cervix carcinoma (HeLa), non-small cell lung carcinoma (A549), and colon adenocarcinoma (HT-29) have been documented.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (μM)Comparison with CA-4
MDA-MB-231>10Less potent
HeLa0.43Similar
A5490.38More potent
HT-290.30More potent

These findings indicate that while this compound shows promise in inhibiting cell growth in specific cancer types, its effectiveness varies significantly across different cell lines.

The mechanism of action for this compound may involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule assembly, which is critical for cell division.
  • Apoptosis Induction : Evidence suggests that this compound may induce apoptosis in cancer cells by activating caspase pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological ActivityUniqueness
N-Methylbenzo[d][1,3]dioxol-5-amineDioxole ring with methyl amineAntitumor propertiesLacks methoxy and benzyl substituents
3-EthoxybenzaldehydeEthoxy group on benzeneMild antimicrobial activityNo dioxole structure
4-MethoxyphenethylamineMethoxy group on phenethylamineNeuroprotective effectsNo dioxole or ethoxy groups

The presence of both methoxy and benzodioxole groups in this compound enhances its biological activity compared to related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Methoxybenzyl)benzo[d][1,3]dioxol-5-amine, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves condensation of benzo[d][1,3]dioxol-5-amine derivatives with 4-methoxybenzyl halides or aldehydes. For example, imine formation via Schiff base reactions (e.g., using glacial acetic acid as a catalyst) is a common step, as seen in analogous syntheses . Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and byproduct formation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of aromatic amines.
  • Purification : Column chromatography (n-pentane:EtOAc gradients) or recrystallization improves purity .
    • Yield Optimization : Use excess 4-methoxybenzyl derivatives (1.2–1.5 equiv.) and monitor reaction progress via TLC. Reported yields range from 58% to 95% depending on purification efficiency .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR confirms substituent integration (e.g., methoxy protons at δ 3.7–3.8 ppm, benzodioxole protons at δ 5.9–6.0 ppm). ¹³C NMR identifies carbonyl/aromatic carbons (e.g., benzodioxole carbons at δ 100–150 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula (e.g., [M+H]+ calculated for C₁₆H₁₆NO₃: 270.1125) .
  • X-ray Crystallography : Resolves bond angles and stereochemistry, though crystallization may require slow evaporation from EtOAc/hexane mixtures .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinity with targets (e.g., serotonin receptors) by aligning the benzodioxole moiety in hydrophobic pockets .
  • QSAR Studies : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity data to design derivatives with enhanced binding .
  • MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in GROMACS, focusing on hydrogen bonding and π-π stacking .

Q. What strategies can resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Assay Standardization : Replicate studies using consistent cell lines (e.g., MDA-MB-231 for anticancer assays) and control compounds (e.g., gefitinib for kinase inhibition) .
  • Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to rule out false negatives from rapid metabolism .
  • Dose-Response Curves : Use IC₅₀ values from ≥3 independent experiments to confirm potency thresholds (e.g., IC₅₀ ≈ 30 μM in invasion assays) .

Q. What are the design considerations for modifying substituents on the benzodioxole ring to enhance pharmacological properties?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Introduce nitro (-NO₂) or chloro (-Cl) groups to improve metabolic stability and target affinity .
  • Steric Effects : Bulky substituents (e.g., trifluoromethyl) may reduce off-target interactions but require optimization of synthetic routes .
  • Bioisosteric Replacement : Replace the methoxy group with ethoxy or cyclopropoxy moieties to balance lipophilicity and solubility .

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